Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate

Peptidomimetics PROTACs Medicinal Chemistry

tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate (CAS 2414896-79-8, MF: C12H24N2O3, MW: 244.34 g/mol) is a bifunctional, Boc-protected amino acid dimethylamide building block featuring a gem‑dimethyl‑substituted β‑amino acid core. It is commercially available at 98% purity and serves as a key intermediate in medicinal chemistry for the synthesis of peptidomimetics, protease inhibitors, and targeted protein degraders (PROTACs).

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B8129556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C
InChIInChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(4,5)8-9(15)14(6)7/h8H2,1-7H3,(H,13,16)
InChIKeyMQMJNNULAIDEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate – Identity, Physicochemical Baseline, and Procurement Context


tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate (CAS 2414896-79-8, MF: C12H24N2O3, MW: 244.34 g/mol) is a bifunctional, Boc-protected amino acid dimethylamide building block featuring a gem‑dimethyl‑substituted β‑amino acid core . It is commercially available at 98% purity and serves as a key intermediate in medicinal chemistry for the synthesis of peptidomimetics, protease inhibitors, and targeted protein degraders (PROTACs). Its structural signature combines a sterically hindered, achiral quaternary carbon center with a tertiary dimethylamide terminus, which differentiates it from linear-chain or mono‑substituted carbamate analogs used in similar synthetic routes .

Why Generic Substitution of tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate Fails: Structural Uniqueness vs. Nearest Analogs


This compound cannot be generically substituted with other Boc‑amino acid dimethylamides because it uniquely combines a gem‑dimethyl β‑amino acid backbone with a terminal dimethylamide, resulting in an intermediate LogP (1.768) that balances lipophilicity for passive permeability while retaining sufficient polarity for aqueous solubility . In contrast, the aldehyde‑terminated analog (CAS 181646‑38‑8) lacks the dimethylamide hydrogen‑bond acceptor and has a lower LogP of 1.75 with different reactivity, while the glycine‑derived analog (CAS 72287‑76‑4) has a shorter, non‑hindered scaffold and a drastically lower LogP of 0.29, altering pharmacokinetic and synthetic profiles . These differences in steric hindrance, hydrogen‑bonding capacity, and lipophilicity mean that substituting one analog for another will change the metabolic stability, target engagement, and solid‑phase handling properties of the final drug candidate .

Quantitative Differentiation Evidence for tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate


Intermediate Lipophilicity (LogP 1.768) Balances Permeability and Solubility vs. Glycine-Derived Analog (LogP 0.29)

The target compound exhibits a measured LogP of 1.768, placing it in the optimal range for passive membrane permeability while retaining acceptable aqueous solubility . In contrast, the glycine-derived analog tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate (CAS 72287-76-4) has a LogP of 0.29, which is significantly more hydrophilic and may restrict passive diffusion across lipid bilayers . This 6.1-fold difference in predicted partition coefficient is directly relevant for oral bioavailability design in drug discovery programs.

Peptidomimetics PROTACs Medicinal Chemistry

Enhanced Hydrogen-Bond Acceptor Count (HBA = 3) Improves Solubility vs. Aldehyde-Terminated Analog (HBA = 2)

The target compound possesses three hydrogen-bond acceptor sites (two from the carbamate and one from the dimethylamide oxygen), contributing to a topological polar surface area (TPSA) of 58.64 Ų . The aldehyde-terminated analog tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate (CAS 181646-38-8) has only two HBA sites (carbamate oxygen and aldehyde oxygen) and a lower TPSA of approximately 46.2 Ų . This difference in HBA count correlates with 27% greater polar surface area, improving aqueous solubility and reducing non-specific protein binding.

Physicochemical Profiling Lead Optimization Solubility

Gem-Dimethyl Substitution at the β-Position Increases Metabolic Stability Relative to Unsubstituted Linear Analogs

The gem‑dimethyl group at the 2‑position of the butan‑2‑yl backbone introduces steric hindrance that shields the adjacent carbamate and amide bonds from proteolytic and esterase-mediated cleavage [1]. Linear analog 1,1-dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate (CAS 154656-95-8) lacks this gem‑dimethyl substitution and is therefore more susceptible to enzymatic degradation. While direct microsomal stability data for this specific pair are not publicly available, extensive literature on β‑amino acid building blocks demonstrates that gem‑dialkyl substitution at the β‑carbon reduces intrinsic clearance by 2‑ to 10‑fold in human liver microsome assays [2].

Metabolic Stability Peptidomimetic Design In Vivo Clearance

Dimethylamide Terminus Provides Directional H‑Bond Acceptors and Reduces Ionizable Groups vs. Free Carboxylic Acid Analogs (e.g., Boc‑Asn(Me)₂‑OH)

The target compound terminates in a tertiary dimethylamide, which provides a strong hydrogen‑bond acceptor without introducing a formal negative charge at physiological pH . The chiral aspartic acid‑derived analog (S)-2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (Boc‑Asn(Me)₂‑OH, CAS 70232-19-8) possesses a free carboxylic acid group that is predominantly ionized at pH 7.4, reducing passive membrane permeability by an estimated 10‑ to 100‑fold compared to the neutral dimethylamide [1]. This neutral terminus is advantageous for crossing the blood‑brain barrier and for achieving high oral bioavailability.

Permeability CNS Drug Design Peptidomimetics

98% Purity Specification Matches or Exceeds Comparable Building Block Standards, Supporting Reproducible Scale‑Up

The supplier specification for tert‑butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate guarantees a minimum purity of 98% , which is on par with the aldehyde‑terminated analog (tert‑butyl (2‑methyl‑4‑oxobutan‑2‑yl)carbamate, 95–98% depending on supplier ) and exceeds the typical purity range of the linear analog 1,1‑dimethylethyl N‑[4‑(dimethylamino)‑4‑oxobutyl]carbamate, which is listed as minimum 95% and in some cases discontinued . Higher and more consistent purity reduces the burden of post‑purchase purification and improves batch‑to‑batch reproducibility in multi‑step syntheses.

Procurement Quality Reproducibility Scale‑Up

Best Research and Industrial Application Scenarios for tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate


Synthesis of Metabolically Stable Peptidomimetic Protease Inhibitors

The gem‑dimethyl substitution at the β‑position of this building block introduces steric hindrance that shields adjacent amide bonds from enzymatic hydrolysis. Medicinal chemistry teams developing orally bioavailable protease inhibitors should prioritize this building block over unsubstituted linear analogs (e.g., CAS 154656-95-8) to reduce first‑pass metabolic clearance, as supported by class‑level evidence showing 2‑ to 10‑fold stability gains for gem‑dialkyl β‑amino acids [1].

Construction of CNS‑Penetrant PROTACs and Bifunctional Degraders

With a neutral dimethylamide terminus and an intermediate LogP of 1.768, this building block is ideally suited for constructing linkers or warhead‑ligase ligand conjugates in PROTAC design where blood‑brain barrier penetration is required. Compared to carboxylic acid‑terminated analogs (e.g., Boc‑Asn(Me)₂‑OH, CAS 70232-19-8), the neutral amide avoids the ~10‑ to 100‑fold passive permeability penalty associated with ionizable carboxylates, directly addressing a key liability in CNS degrader programs [2].

High‑Throughput Parallel Synthesis of β‑Amino Acid Libraries

The 98% purity specification and active commercial supply chain (Leyan, multiple Chinese suppliers) make this compound a reliable starting material for automated parallel synthesis of diverse β‑peptide libraries. The Boc protecting group enables orthogonal deprotection under mild acidic conditions, and the dimethylamide serves as a non‑ionizable surrogate for carboxylic acids, facilitating HPLC purification and bioassay compatibility .

Replacement of Aldehyde‑Terminated Building Blocks in Fragment‑Based Drug Discovery

In fragment‑based screening campaigns, the dimethylamide terminus of this compound offers a metabolically stable, non‑electrophilic alternative to the aldehyde‑terminated analog (CAS 181646‑38‑8). While aldehydes can form reversible covalent adducts with serine hydrolases, the dimethylamide provides a cleaner pharmacological profile with fewer off‑target liabilities, as it lacks the reactive carbonyl electrophile while retaining hydrogen‑bond acceptor capacity .

Quote Request

Request a Quote for tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.